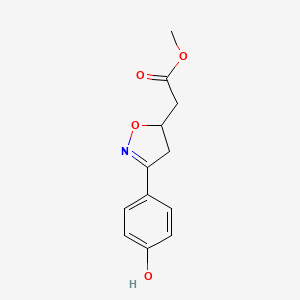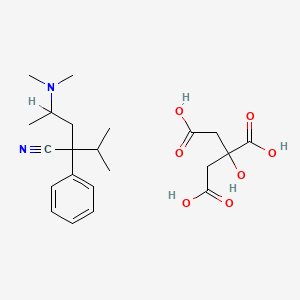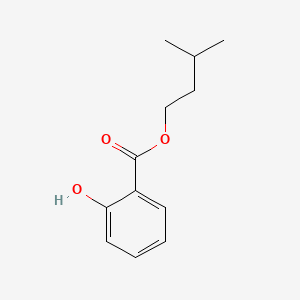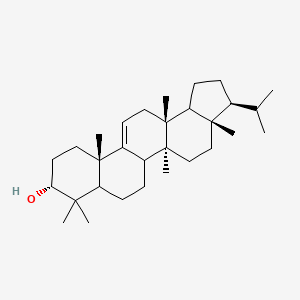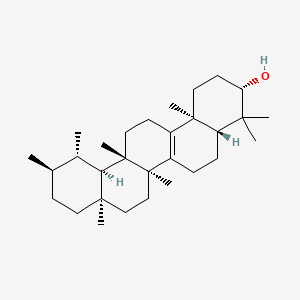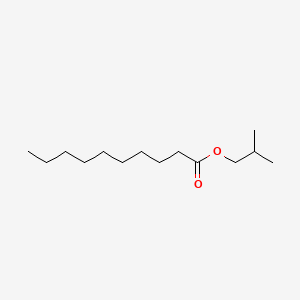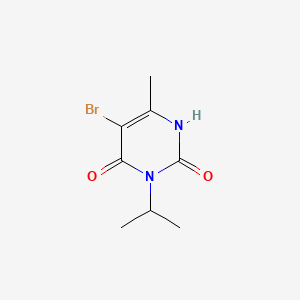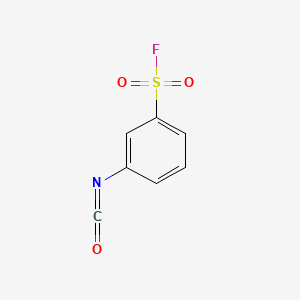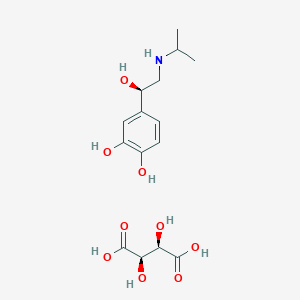
イソプロテレノール酒石酸塩, (-)-
概要
説明
Isoproterenol, also known as isoprenaline, is a drug primarily indicated for bradydysrhythmias . It is a beta-1 and beta-2 adrenergic receptor agonist . The drug structurally resembles epinephrine and was first approved for use in the United States in 1947 .
Molecular Structure Analysis
Isoproterenol is a non-selective β adrenoceptor agonist structurally similar to epinephrine and norepinephrine . The structure of Isoproterenol was optimized by several common functionals in conjunction with 6-311++G (d,p) level of theory .Chemical Reactions Analysis
Isoproterenol is a beta-1 and beta-2 adrenergic receptor agonist . It results in increased heart rate, increased heart contractility, relaxation of bronchial, gastrointestinal, and uterine smooth muscle, and peripheral vasodilation .科学的研究の応用
循環器研究
イソプロテレノール酒石酸塩: は、特に心不全のメカニズムと治療法の研究において、循環器研究で広く使用されています。 研究者は、この化合物を用いて動物モデルにおいて慢性心不全を誘発し、ストレス下での心臓機能の探求や潜在的な治療的介入の評価を可能にしています .
神経変性疾患研究
この化合物は、特にアルツハイマー病の文脈において、その神経保護効果を調べるために神経科学研究で使用されてきました。 研究では、イソプロテレノール酒石酸塩は、アミロイドβ1-42誘発性神経変性の軽減に役立つ可能性のあるメタロチオネインの合成を誘発する可能性があると示唆されています .
薬理学的応用
薬理学において、イソプロテレノール酒石酸塩は、アドレナリンβ受容体活性化とその影響を理解するために使用されます。 この知識は、幅広い生理学的反応に関与するこれらの受容体を標的とする薬剤の開発にとって重要です .
酸化ストレスと心臓肥大
この化合物は、酸化ストレスとその心臓肥大における役割の研究においても重要です。 動物モデルで特定の心臓病を誘発することにより、科学者は活性酸素種の効果と抗酸化物質の可能性のある利点を研究することができます .
薬物送達システム
イソプロテレノール酒石酸塩: は、薬物送達システムでの使用に適した独自の特性を持っています。 疎水性薬物を可溶化して送達する能力は、効率的かつ標的を絞った薬物送達メカニズムを作成する上で特に貴重です .
科学研究における新しさ
最後に、イソプロテレノール酒石酸塩は、科学研究のための新しい指標を導入することを目的とした研究の一部です。 これは、科学出版物の影響と新しさを測定する新しいアプローチを検証するためのモデル化合物として役立ちます .
作用機序
Isoproterenol tartrate, also known as (-)-isoproterenol tartrate, is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist . It has been used in various clinical and research contexts due to its significant effects on the cardiovascular system .
Target of Action
Isoproterenol tartrate primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are chiefly located in cardiac muscle and bronchial muscle, respectively . The activation of these receptors leads to various physiological responses, including relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .
Mode of Action
Isoproterenol tartrate acts as an agonist at beta-1 and beta-2 adrenergic receptors . This means it binds to these receptors and stimulates a response. Specifically, it triggers the relaxation of bronchial, GI, and uterine smooth muscle, increases heart rate and contractility, and causes vasodilation of peripheral vasculature .
Biochemical Pathways
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a cascade of biochemical events. Persistent beta-adrenergic receptor stimulation with isoproterenol leads to the development of oxidative stress, myocardial inflammation, thrombosis, platelet aggregation, and calcium overload, which ultimately cause myocardial infarction . It also affects the MAPK/NF-κB pathway, which plays a crucial role in the generation of myocardial oxidative stress, inflammation, calcium overload, and coronary spasm .
Pharmacokinetics
Isoproterenol tartrate is rapidly absorbed and metabolized in the body . It is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . The primary route of excretion is through the urine, primarily as sulfate conjugates . The half-life of elimination is approximately 2.5-5 minutes .
Result of Action
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a range of molecular and cellular effects. These include relaxation of bronchial, GI, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature . In addition, it can lead to significant biochemical and histological changes, including oxidative stress, overproduction of reactive oxygen species (ROS), and inflammation, which can aggravate myocardial injury .
Action Environment
The action of isoproterenol tartrate can be influenced by various environmental factors. For instance, the stability of isoproterenol tartrate can be affected by temperature, with a stability of 24 hours at room temperature (25°C) or at refrigeration (4°C) . Furthermore, the dosage and route of administration can significantly impact the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Isoproterenol tartrate, (-)-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce significant biochemical and histological changes, including oxidative stress, reactive oxygen species (ROS) overproduction, and inflammation .
Cellular Effects
The effects of Isoproterenol tartrate, (-)-, on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, high dosages of Isoproterenol tartrate, (-)-, can induce cardiomyocyte necrosis and interstitial fibrosis in rats .
Dosage Effects in Animal Models
The effects of Isoproterenol tartrate, (-)-, vary with different dosages in animal models. For instance, high dosages can lead to myocardial injury and related necrotic lesions .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPECYONBDFEM-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40915-50-2 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701017255 | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54750-10-6 | |
| Record name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54750-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol tartrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL TARTRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



